3'-Amino-3'-deoxythymidine

Description

Structure

3D Structure

Properties

IUPAC Name |

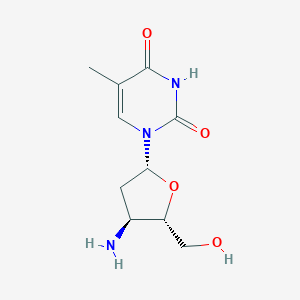

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCGXWUUOVPPB-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966879 |

Source

|

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-18-7 |

Source

|

| Record name | 3'-Aminothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 3'-Amino-3'-deoxythymidine, a significant nucleoside analog.

Introduction

3'-Amino-3'-deoxythymidine (AMT) is a synthetic pyrimidine nucleoside analog. It is structurally related to the natural nucleoside thymidine. The key modification in its structure is the substitution of the 3'-hydroxyl group on the deoxyribose sugar moiety with an amino group. This alteration is fundamental to its biological activity. AMT is also known as a catabolite of the antiretroviral drug zidovudine (AZT), which is used in the treatment of HIV infection[1]. Its biological activities, including antineoplastic properties, have been a subject of research[2][3].

Chemical Structure and Properties

The foundational structure of 3'-Amino-3'-deoxythymidine consists of a thymine base linked to a modified deoxyribose sugar.

-

Thymine Base : A pyrimidine derivative (5-methylpyrimidine-2,4-dione) that is one of the four main nucleobases in DNA.

-

Deoxyribose Sugar : A pentose sugar where the hydroxyl group at the 3' position has been replaced by an amino (-NH₂) group. This is the defining feature of the molecule.

The formal IUPAC name for this compound is 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[4].

A summary of the key physicochemical properties of 3'-Amino-3'-deoxythymidine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₄ | [1][4][5] |

| Molecular Weight | 241.24 g/mol | [1][4] |

| CAS Number | 52450-18-7 | [1][4][5] |

| Melting Point | 162 °C | [1] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@@HN | [1][4] |

| InChIKey | ADVCGXWUUOVPPB-XLPZGREQSA-N | [4] |

Synthesis Overview

The synthesis of 3'-Amino-3'-deoxythymidine can be achieved through various chemical routes, often starting from thymidine or related precursors. A common strategy involves the synthesis of 3'-azido-3'-deoxythymidine (AZT) as a key intermediate[6]. The azido group at the 3' position can then be reduced to the corresponding amino group to yield the final product. For example, a synthesis route described in the literature involves the catalytic reduction of the azido group using a palladium on charcoal catalyst[7].

Mechanism of Action and Biological Activity

3'-Amino-3'-deoxythymidine exerts its biological effects primarily by interfering with DNA synthesis.[2][3]

-

Cellular Uptake and Phosphorylation : Like other nucleoside analogs, AMT is taken up by cells and is subsequently phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP)[2].

-

Inhibition of DNA Polymerase : AMT-TP acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP)[2].

-

Chain Termination : If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group and the presence of the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating DNA chain elongation. However, studies have shown no detectable incorporation of [3H]3'-amino-3'-deoxythymidine into the DNA of L1210 leukemia cells, suggesting that its primary mechanism of action is the potent inhibition of the DNA polymerase reaction[2].

The antineoplastic activity of AMT has been demonstrated against cell lines such as L1210 leukemia[2] and human T-cell acute lymphoblastoid leukemia cells[3].

The following diagram illustrates the competitive inhibition of DNA polymerase by the triphosphate form of 3'-Amino-3'-deoxythymidine.

Caption: Competitive inhibition of DNA polymerase by AMT-Triphosphate.

Experimental Data and Protocols

The following table summarizes key kinetic data related to the inhibition of DNA polymerase by 3'-Amino-3'-deoxythymidine's active form.

| Parameter | Enzyme/System | Value | Conditions | Reference |

| Kᵢ for AMT-TP | DNA polymerase-alpha | 3.3 µM | Activated calf thymus DNA template | [2] |

| Kₘ for dTTP | DNA polymerase-alpha | 8 µM | Activated calf thymus DNA template | [2] |

The distribution of radiolabeled [³H]3'-amino-3'-deoxythymidine in the acid-soluble fraction of L1210 cells was found to be as follows[2]:

-

3'-amino-3'-deoxythymidine : 50%

-

Monophosphate derivative : 20%

-

Diphosphate derivative : 10%

-

Triphosphate derivative : 20%

This is a generalized protocol based on the findings that 3'-Amino-3'-deoxythymidine inhibits DNA polymerase[2].

Objective: To determine the inhibitory effect of 3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP) on the activity of DNA polymerase.

Materials:

-

Purified DNA polymerase-alpha

-

Activated calf thymus DNA (as template-primer)

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP)

-

Deoxythymidine triphosphate (dTTP)

-

Radiolabeled [³H]dTTP

-

3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP) of varying concentrations

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup : Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and a specific concentration of [³H]dTTP.

-

Inhibitor Addition : Add varying concentrations of AMT-TP to the experimental tubes. A control tube with no AMT-TP should be included.

-

Enzyme Addition : Initiate the reaction by adding a known amount of DNA polymerase-alpha to each tube.

-

Incubation : Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for DNA synthesis.

-

Reaction Termination : Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.

-

DNA Precipitation and Washing : Keep the tubes on ice to allow for complete precipitation. Collect the precipitated DNA by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

-

Quantification : Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]dTTP is proportional to the DNA polymerase activity.

-

Data Analysis : Plot the DNA polymerase activity (measured as counts per minute) against the concentration of AMT-TP. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the type of inhibition and the Kᵢ value.

Conclusion

3'-Amino-3'-deoxythymidine is a thymidine analog characterized by the presence of an amino group at the 3' position of the deoxyribose ring. This structural modification is key to its function as an inhibitor of DNA synthesis. Its triphosphate form acts as a competitive inhibitor of DNA polymerase, which is the basis for its observed antineoplastic properties. The detailed understanding of its structure and mechanism of action provides a valuable foundation for the design and development of novel nucleoside-based therapeutic agents.

References

- 1. 3'-Amino-3'-deoxythymidine | 52450-18-7 | NA02831 [biosynth.com]

- 2. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Aminothymidine | C10H15N3O4 | CID 108074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-Amino-3'-deoxythymidine | CymitQuimica [cymitquimica.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

3'-Amino-3'-deoxythymidine: A Technical Guide to its Mechanism of Action as a DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog and a significant metabolite of the antiretroviral drug Zidovudine (3'-azido-3'-deoxythymidine, AZT). As a member of the dideoxynucleoside family, AMT's mechanism of action is centered on the inhibition of DNA synthesis, making it a molecule of interest in virology and oncology research. This technical guide provides an in-depth analysis of the molecular mechanisms by which AMT exerts its inhibitory effects on DNA polymerases. The document outlines the metabolic activation, mode of inhibition, and selectivity of AMT, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

The primary mechanism of action of 3'-Amino-3'-deoxythymidine as a DNA polymerase inhibitor involves a multi-step process that begins with its cellular uptake and culminates in the termination of DNA chain elongation. This process can be broken down into two key stages: metabolic activation and DNA polymerase inhibition.

Metabolic Activation

For 3'-Amino-3'-deoxythymidine to exert its inhibitory effect, it must first be converted into its active triphosphate form, 3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This activation is a sequential phosphorylation process carried out by host cellular kinases.

-

Monophosphorylation: AMT is first phosphorylated to 3'-Amino-3'-deoxythymidine-5'-monophosphate (AMT-MP) by thymidine kinase.

-

Diphosphorylation: AMT-MP is subsequently converted to 3'-Amino-3'-deoxythymidine-5'-diphosphate (AMT-DP) by thymidylate kinase.

-

Triphosphorylation: Finally, AMT-DP is phosphorylated to the active metabolite, AMT-TP, by nucleoside diphosphate kinase.

DNA Polymerase Inhibition

Once formed, AMT-TP acts as a potent inhibitor of DNA polymerases through a dual mechanism: competitive inhibition and DNA chain termination.

1. Competitive Inhibition:

AMT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows AMT-TP to compete with dTTP for the active site of DNA polymerase. By binding to the enzyme, AMT-TP prevents the incorporation of the natural nucleotide, thereby inhibiting DNA synthesis.

2. DNA Chain Termination:

If DNA polymerase incorporates AMT-monophosphate (from AMT-TP) into the growing DNA strand, it leads to the immediate cessation of chain elongation. This is because AMT lacks the crucial 3'-hydroxyl (-OH) group that is required for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. The absence of this 3'-OH group makes the addition of the next nucleotide impossible, resulting in a terminated DNA chain.

Inhibition of 3' to 5' Exonuclease Activity

In addition to the inhibition of the polymerase function, the monophosphate form of AMT (AMT-MP) has been shown to inhibit the 3' to 5' exonuclease activity of some DNA polymerases, such as DNA polymerase delta.[1] This "proofreading" function is responsible for removing incorrectly incorporated nucleotides. Inhibition of this activity can lead to an increased mutation rate and may also prevent the excision of incorporated chain-terminating nucleoside analogs, potentially enhancing their therapeutic effect.

Quantitative Data on DNA Polymerase Inhibition

The inhibitory potency of 3'-Amino-3'-deoxythymidine triphosphate (AMT-TP) is quantified by its inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). These values vary depending on the specific DNA polymerase and the experimental conditions.

| Enzyme | Organism/Virus | Inhibitor | Ki (µM) | IC50 (µM) | Natural Substrate | Km (µM) | Inhibition Type | Reference |

| DNA Polymerase α | Calf Thymus | AMT-TP | 3.3 | - | dTTP | 8 | Competitive | [2] |

| HIV-1 Reverse Transcriptase | HIV-1 | AZT-TP | 0.04 | - | dTTP | 2.8 | Competitive | [2] |

| DNA Polymerase α | Human | AZT-TP | 230 | - | dTTP | 2.4 | Competitive | [2] |

| DNA Polymerase β | Human | AZT-TP | 73 | - | dTTP | 6.0 | Competitive | [2] |

| 3' to 5' Exonuclease (of DNA Pol δ) | Calf Thymus | AMT-MP | - | >50% inhibition at 100 µM | - | - | - | [1] |

Note: Data for AZT-TP is included for comparative purposes due to its structural similarity to AMT-TP and the greater availability of published data. It is suggested that AMT-TP exhibits even greater potency against HIV reverse transcriptase than AZT-TP.[3]

Experimental Protocols

DNA Polymerase Inhibition Assay (Competitive Inhibition)

This protocol outlines the determination of the Ki value for a competitive inhibitor of DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Activated calf thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP)

-

Radiolabeled deoxythymidine triphosphate ([³H]dTTP)

-

3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated calf thymus DNA, dATP, dGTP, and dCTP at fixed concentrations.

-

Substrate and Inhibitor Addition:

-

Vary the concentration of the natural substrate, [³H]dTTP, across a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

-

For each concentration of [³H]dTTP, set up a series of reactions with varying concentrations of the inhibitor, AMT-TP (including a no-inhibitor control).

-

-

Enzyme Addition and Incubation: Initiate the reaction by adding a pre-determined amount of DNA polymerase to each tube. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range of product formation.

-

Reaction Termination: Stop the reactions by adding ice-cold TCA to precipitate the DNA.

-

Product Collection: Collect the precipitated DNA by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated [³H]dTTP.

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the reaction velocity (cpm incorporated per unit time) against the substrate concentration ([³H]dTTP) for each inhibitor concentration.

-

Generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.

-

Primer Extension Assay for Chain Termination Analysis

This protocol is used to demonstrate the chain-terminating effect of a nucleotide analog.

Materials:

-

Purified DNA polymerase (e.g., HIV reverse transcriptase)

-

Synthetic single-stranded DNA or RNA template

-

5'-radiolabeled (e.g., with ³²P) DNA primer complementary to the template

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP)

-

Reaction buffer appropriate for the polymerase

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Annealing: Anneal the 5'-radiolabeled primer to the template DNA/RNA by heating the mixture and then allowing it to cool slowly.

-

Reaction Setup: Prepare reaction tubes, each containing the annealed primer-template complex in the appropriate reaction buffer.

-

dNTP and Inhibitor Addition:

-

Control Lane: Add all four natural dNTPs.

-

Dideoxy Sequencing Lanes (optional but recommended for size markers): Add all four dNTPs plus a small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddGTP, ddCTP, or ddTTP) in separate tubes.

-

Inhibitor Lane(s): Add all four natural dNTPs and varying concentrations of AMT-TP.

-

-

Enzyme Addition and Incubation: Start the extension reaction by adding the DNA polymerase. Incubate at the enzyme's optimal temperature for a defined period.

-

Reaction Termination: Stop the reactions by adding the stop solution.

-

Denaturation and Electrophoresis: Denature the DNA products by heating. Load the samples onto a denaturing polyacrylamide sequencing gel.

-

Visualization: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA fragments.

-

Analysis: Compare the product lengths in the different lanes. The control lane should show a full-length product. The inhibitor lanes will show shorter DNA fragments that terminate at positions where AMT-MP was incorporated opposite to adenine in the template. The intensity of the termination bands will likely increase with higher concentrations of AMT-TP.

3' to 5' Exonuclease Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of 3' to 5' exonuclease activity.

Materials:

-

Purified DNA polymerase with 3' to 5' exonuclease activity (e.g., DNA polymerase δ)

-

Fluorescently labeled DNA substrate (e.g., a single-stranded DNA with a fluorophore at the 3' end and a quencher internally, such that cleavage of the terminal nucleotide leads to an increase in fluorescence)

-

3'-Amino-3'-deoxythymidine-5'-monophosphate (AMT-MP)

-

Exonuclease assay buffer

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: In a microplate, prepare reaction wells containing the exonuclease assay buffer and the fluorescently labeled DNA substrate.

-

Inhibitor Addition: Add varying concentrations of AMT-MP to the wells. Include a no-inhibitor control.

-

Enzyme Addition and Measurement: Initiate the reaction by adding the DNA polymerase. Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over a set period at the optimal temperature.

-

Data Analysis: Calculate the initial reaction rates from the kinetic fluorescence data. Plot the percentage of inhibition against the concentration of AMT-MP to determine the IC50 value.

Conclusion

3'-Amino-3'-deoxythymidine is a potent inhibitor of DNA synthesis that requires intracellular phosphorylation to its active triphosphate form. AMT-TP acts as a competitive inhibitor of DNA polymerases and, upon incorporation, as a chain terminator of DNA elongation. Furthermore, its monophosphate metabolite can inhibit the proofreading exonuclease activity of certain polymerases. The selectivity of AMT-TP for viral reverse transcriptases over human cellular DNA polymerases, a characteristic it shares with its parent compound AZT, underscores its potential as an antiviral agent. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of AMT and other nucleoside analogs in drug discovery and development.

References

- 1. Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

3'-Amino-3'-deoxythymidine: A Critical Catabolite of Zidovudine (AZT)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zidovudine (3'-azido-3'-deoxythymidine, AZT), a cornerstone in the history of antiretroviral therapy, undergoes extensive metabolism in the body. While glucuronidation is the primary metabolic pathway, a secondary route involving the reduction of the 3'-azido group leads to the formation of 3'-Amino-3'-deoxythymidine (AMT). This catabolite is of significant clinical interest due to its demonstrated cytotoxicity, which is considerably higher than that of the parent drug. This guide provides a comprehensive overview of the formation, pharmacokinetics, and analytical quantification of AMT, along with detailed experimental protocols relevant to its study.

Introduction to Zidovudine Metabolism and the Formation of AMT

Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its anti-HIV effect. However, the majority of an administered AZT dose is cleared through metabolic processes, primarily in the liver. Three main metabolic pathways have been identified for AZT:

-

Glucuronidation: This is the predominant pathway, accounting for the metabolism of a significant portion of AZT to 3'-azido-3'-deoxy-5'-O-β-D-glucuronosylthymidine (GZDV), an inactive metabolite that is renally excreted.[1]

-

Intracellular Phosphorylation: A small fraction of AZT is anabolized within lymphocytes to its active triphosphate form (AZT-TP), which inhibits HIV reverse transcriptase. This pathway is crucial for the drug's therapeutic effect.

-

Reduction to AMT: A quantitatively smaller but toxicologically significant pathway is the reduction of the 3'-azido moiety of AZT to an amino group, forming 3'-Amino-3'-deoxythymidine (AMT).[1]

The formation of AMT is primarily a hepatic process.[2] Studies have indicated that this reductive metabolism is mediated by cytochrome P450 (CYP) isozymes and NADPH-cytochrome P450 reductase.[1][3] While the specific CYP isoforms are still under investigation, evidence suggests the involvement of members of the CYP2A, CYP2C, and CYP3A subfamilies.

Pharmacokinetics of Zidovudine and its Catabolite AMT

The plasma concentrations of AMT are generally lower than those of the parent drug, AZT. In patients receiving zidovudine therapy, peak plasma concentrations of AMT are approximately 10-15% of those of AZT.[1] However, there is considerable interindividual variability in the formation of AMT.

Below is a summary of pharmacokinetic parameters for AZT and AMT from a study in HIV-infected patients receiving oral ZDV.

| Parameter | Zidovudine (AZT) | 3'-Amino-3'-deoxythymidine (AMT) | Reference |

| Dose (mg) | 100 | - | [4] |

| Cmax (ng/mL) | Not Reported | Not Reported | [4] |

| Tmax (hr) | Not Reported | < 2 | [4] |

| AUC (ng·hr/mL) | Not Reported | 145.4 | [4] |

| Cl/F (L/hr/kg) | 2.33 | Not Reported | [4] |

| t1/2 (hr) | 1.14 | Not Reported | [4] |

| Dose (mg) | 500 | - | [4] |

| Cmax (ng/mL) | Not Reported | Not Reported | [4] |

| Tmax (hr) | Not Reported | < 2 | [4] |

| AUC (ng·hr/mL) | Not Reported | 92.4 | [4] |

| Cl/F (L/hr/kg) | 2.49 | Not Reported | [4] |

| t1/2 (hr) | 1.20 | Not Reported | [4] |

Table 1: Comparative Pharmacokinetic Parameters of Zidovudine and AMT in HIV-Infected Patients. [4]

Cytotoxicity of 3'-Amino-3'-deoxythymidine

A critical aspect of AMT is its enhanced cytotoxicity compared to AZT. Studies on human hematopoietic progenitor cells have demonstrated that AMT is approximately 5- to 7-fold more toxic than its parent compound.[2][5][6] This has led to the hypothesis that AMT may contribute to the hematological toxicities, such as anemia and neutropenia, observed in patients undergoing long-term AZT therapy.

| Cell Type | Compound | IC50 (µM) | Reference |

| Human Granulocyte-Macrophage Colony-Forming Units (CFU-GM) | Zidovudine (AZT) | ~3.5 | [2] |

| Human Granulocyte-Macrophage Colony-Forming Units (CFU-GM) | 3'-Amino-3'-deoxythymidine (AMT) | ~0.5 | [2] |

| Human Burst-Forming Units-Erythroid (BFU-E) | Zidovudine (AZT) | ~1.0 | [2] |

| Human Burst-Forming Units-Erythroid (BFU-E) | 3'-Amino-3'-deoxythymidine (AMT) | ~0.2 | [2] |

Table 2: In Vitro Toxicity of AZT and AMT on Human Hematopoietic Progenitor Cells. [2]

Experimental Protocols

Quantification of AMT in Human Plasma by HPLC-UV

This protocol describes a common method for the analysis of AMT in plasma samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: To 1 mL of plasma, add an internal standard and vortex. Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the AMT and internal standard from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.

4.1.2. HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH 7.0) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 267 nm.

-

Quantification: Create a calibration curve using standards of known AMT concentrations. The concentration of AMT in the plasma samples is determined by comparing the peak area ratio of AMT to the internal standard against the calibration curve.

In Vitro Metabolism of Zidovudine in Human Hepatocytes

This protocol outlines a general procedure to study the formation of AMT from AZT in a cellular model.

-

Hepatocyte Isolation: Isolate primary human hepatocytes from liver tissue using a two-step collagenase perfusion method.

-

Cell Culture: Plate the isolated hepatocytes in collagen-coated culture dishes and maintain in an appropriate culture medium.

-

Incubation with Zidovudine: Once the cells have attached and formed a monolayer, replace the medium with fresh medium containing a known concentration of zidovudine (e.g., 10 µM).

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the culture medium and lyse the cells to collect intracellular contents.

-

Sample Processing: Process the collected medium and cell lysate samples to extract the metabolites. This can be achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

-

LC-MS/MS Analysis: Analyze the extracted samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify AZT and its metabolites, including AMT and GZDV.

Visualizations

Metabolic Pathway of Zidovudine

References

- 1. Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of 3'-azido-3'-deoxythymidine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine for normal human hematopoietic progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic assay for 3'-amino-3'-deoxythymidine in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection of 3'-azido-3'-deoxythymidine induced toxicity to murine hematopoietic progenitors (CFU-GM, BFU-E and CFU-MEG) with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 3'-Amino-3'-deoxythymidine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxythymidine-5'-triphosphate (3'-ATP-TTP) is a synthetic nucleoside triphosphate analog that demonstrates significant biological activity as an inhibitor of DNA synthesis. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory effects on various DNA polymerases, and the cellular consequences of its activity. The document includes a compilation of available quantitative data, detailed experimental protocols for assessing its biological activity, and visual representations of the underlying molecular pathways.

Introduction

3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, 3'-ATP-TTP, acts as a potent inhibitor of DNA replication. As a derivative of the naturally occurring deoxythymidine triphosphate (dTTP), 3'-ATP-TTP can be recognized by DNA polymerases. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination. This mechanism underlies its potential as an antineoplastic and antiviral agent. This guide delves into the specifics of its biological activity, providing researchers and drug development professionals with a detailed understanding of its properties.

Mechanism of Action

The primary mechanism of action of 3'-ATP-TTP is the inhibition of DNA synthesis through two distinct but related processes: competitive inhibition and DNA chain termination.

-

Competitive Inhibition: 3'-ATP-TTP acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP). The structural similarity between 3'-ATP-TTP and dTTP allows it to bind to the active site of the enzyme.

-

DNA Chain Termination: Upon incorporation into a growing DNA strand, the 3'-amino group of 3'-ATP-TTP prevents the formation of a phosphodiester bond with the incoming nucleotide. This is because the 3'-amino group cannot perform the nucleophilic attack required for chain elongation, resulting in the termination of DNA synthesis.

The parent nucleoside, 3'-amino-3'-deoxythymidine, is taken up by cells and is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate form.[1]

References

Thymidine Analogs: A Technical Guide to their Antineoplastic and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine analogs represent a cornerstone in the development of antineoplastic and antiviral therapies. By mimicking the natural nucleoside, these molecules interfere with DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells and inhibition of viral replication. This technical guide provides an in-depth exploration of the core mechanisms, quantitative efficacy, and experimental evaluation of key thymidine analogs. Detailed methodologies for crucial assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Central Role of Thymidine in DNA Synthesis and its Therapeutic Exploitation

Deoxythymidine, a fundamental nucleoside, is an essential building block of DNA. Its incorporation into the nascent DNA strand is a critical step in cellular proliferation and viral replication. The metabolic pathway of thymidine involves phosphorylation by thymidine kinase (TK) to thymidine monophosphate (TMP), followed by further phosphorylation to thymidine diphosphate (TDP) and thymidine triphosphate (TTP). TTP then serves as a substrate for DNA polymerase.

Thymidine analogs are structurally similar molecules that exploit this pathway. They act as antimetabolites, either by inhibiting key enzymes involved in nucleotide synthesis or by being incorporated into DNA, which leads to chain termination or a dysfunctional genome. This ability to disrupt DNA replication has been harnessed to develop potent drugs against cancer and viral infections.

Antineoplastic Properties of Thymidine Analogs

Thymidine analogs are effective anticancer agents due to the high proliferative rate of tumor cells, which makes them more susceptible to disruptions in DNA synthesis.

Mechanisms of Antineoplastic Action

The primary mechanisms by which thymidine analogs exert their anticancer effects are:

-

Inhibition of Thymidylate Synthase (TS): Some analogs, after intracellular phosphorylation, inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of dTMP. This depletes the pool of TTP, leading to "thymineless death."

-

DNA Incorporation and Damage: Other analogs are incorporated into the DNA of cancer cells by DNA polymerase. This can lead to DNA strand breaks, inhibition of DNA function, and induction of apoptosis.[1]

Key Antineoplastic Thymidine Analogs

Trifluridine is a fluorinated pyrimidine nucleoside that, after being incorporated into DNA, interferes with its function.[2] It is often administered in combination with tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[3] This combination is marketed as Lonsurf® and is used in the treatment of metastatic colorectal and gastric cancers.[4][5]

The mechanism of action of trifluridine involves its phosphorylation to the active triphosphate form, which is then incorporated into DNA, leading to DNA damage and cell death.[6][7][8] This damage activates DNA damage response pathways, such as the ATM-Chk2 and ATR-Chk1 pathways, leading to cell cycle arrest and apoptosis.[9][10][11][12]

-

Quantitative Data: Trifluridine (FTD) IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 22.4 |

| DLD-1 | Colorectal Cancer | 26.35 ± 3.21 |

| SW480 | Colorectal Cancer | 84.81 ± 11.91 |

| CaCO2 | Colorectal Cancer | N/A |

| SNU-C1 | Colorectal Cancer | N/A |

| HT29 | Colorectal Cancer | N/A |

| MKN45/5FU | Gastric Cancer (5-FU resistant) | 3.7-fold more resistant than parental |

| KATOIII/5FU | Gastric Cancer (5-FU resistant) | Not cross-resistant |

Data synthesized from multiple sources. Note that IC50 values can vary depending on the assay conditions.[7][13][14][15][16][17]

Mechanisms of Resistance to Antineoplastic Thymidine Analogs

Resistance to trifluridine can emerge through various mechanisms, including:

-

Downregulation of Thymidine Kinase 1 (TK1): Reduced expression of TK1, the enzyme responsible for the initial phosphorylation of trifluridine, can lead to decreased activation of the drug and subsequent resistance.

-

Alterations in MicroRNA Profiles: Changes in the expression of certain microRNAs, such as the let-7 family, have been implicated in trifluridine resistance.[18]

-

Changes in Drug Metabolism and Transport: Altered expression of drug transporters can affect the intracellular concentration of the analog.[19]

Antiviral Properties of Thymidine Analogs

The selective toxicity of antiviral thymidine analogs relies on the unique substrate specificity of viral thymidine kinases and DNA polymerases.

Mechanisms of Antiviral Action

The antiviral mechanism of thymidine analogs typically involves:

-

Selective Phosphorylation by Viral Thymidine Kinase: Many antiviral thymidine analogs are poor substrates for human thymidine kinase but are efficiently phosphorylated by viral thymidine kinases. This ensures that the drug is activated primarily in virus-infected cells.

-

Inhibition of Viral DNA Polymerase and Chain Termination: The triphosphorylated analog competes with the natural TTP for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of replication.[20]

Key Antiviral Thymidine Analogs

Zidovudine (3'-azido-3'-deoxythymidine) was the first approved antiretroviral agent for the treatment of HIV infection.[21] It is a potent inhibitor of HIV reverse transcriptase.

Upon entering a host cell, zidovudine is converted to its active triphosphate form by cellular kinases.[22][23] Zidovudine triphosphate competes with thymidine triphosphate for HIV reverse transcriptase and, upon incorporation, causes DNA chain termination due to the absence of a 3'-hydroxyl group.[20]

-

Quantitative Data: Zidovudine (AZT) EC50 Values against HIV-1

| HIV-1 Strain | Cell Line | EC50 (µM) |

| HIV-1IIIB | MT-4 | 0.0012 - 0.0066 |

| HIV-1 (Wild-type) | N/A | ~0.002 |

| HIV-1NL4-3 | MT-4 | 0.14 |

| HIV-1 (NNRTI-resistant) | N/A | 0.12 |

| HIV-1IIIB | C8166 | 0.015 |

| HIV-1 (Wild-type) | Various | 0.12 ± 0.06 |

Data synthesized from multiple sources. Note that EC50 values can vary depending on the viral strain, cell line, and assay conditions.[24][25][26][27]

Idoxuridine is a thymidine analog primarily used topically for the treatment of herpes simplex virus (HSV) keratitis.[28] Its mechanism involves incorporation into viral DNA, leading to the production of faulty proteins and inhibition of viral replication.[28]

Brivudine is a highly potent nucleoside analog used in the treatment of herpes zoster (shingles).[29] It is selectively phosphorylated by viral thymidine kinase and its triphosphate form inhibits viral DNA polymerase, leading to chain termination.[30] Brivudine exhibits significantly lower EC50 values against Varicella-Zoster Virus (VZV) compared to acyclovir.[31]

-

Quantitative Data: Comparative In Vitro Efficacy (EC50) against VZV

| Antiviral Agent | Mean EC50 (µM) |

| Brivudine | 0.0098 ± 0.0040 |

| Sorivudine | 0.00043 ± 0.00039 |

| Acyclovir | 3.38 ± 1.87 |

Data from a study on VZV clinical isolates in HEL cells.[31]

Telbivudine is a synthetic thymidine nucleoside analog used for the treatment of chronic hepatitis B virus (HBV) infection.[6] It is phosphorylated by cellular kinases to its active triphosphate form, which inhibits HBV DNA polymerase by competing with the natural substrate, dTTP, and causes DNA chain termination upon incorporation.[4][26]

Mechanisms of Resistance to Antiviral Thymidine Analogs

Resistance to antiviral thymidine analogs is a significant clinical challenge and primarily arises from mutations in the viral enzymes they target:

-

Mutations in Viral Thymidine Kinase: Alterations in the viral TK gene can reduce the enzyme's ability to phosphorylate the analog, thereby preventing its activation.[22]

-

Mutations in Viral DNA Polymerase/Reverse Transcriptase: Mutations in the viral polymerase can decrease its affinity for the triphosphorylated analog or enhance its ability to remove the incorporated analog from the terminated DNA chain. For zidovudine, key resistance mutations in HIV reverse transcriptase include M41L, D67N, K70R, L210W, T215Y/F, and K219Q.[14][20][32][33][34]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of thymidine analogs. This section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay) for Antineoplastic Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Thymidine analog stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of the thymidine analog in culture medium and add to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

-

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is applied to restrict viral spread, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques indicates the antiviral activity.

-

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete cell culture medium

-

6-well or 12-well plates

-

Thymidine analog stock solution

-

Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

-

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Dilution and Drug Preparation: Prepare serial dilutions of the virus to achieve a countable number of plaques (e.g., 50-100 plaques per well). Prepare serial dilutions of the thymidine analog.

-

Infection: Infect the cell monolayer with the virus in the presence of different concentrations of the analog. Include a virus control (no drug) and a cell control (no virus, no drug). Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the semi-solid overlay containing the respective drug concentrations.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a stained cell monolayer.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the drug that reduces the number of plaques by 50%).[2][3][21][35][36]

-

Thymidine Kinase Activity Assay

This assay measures the activity of thymidine kinase, a key enzyme in the activation of many thymidine analogs.

-

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to thymidine, catalyzed by thymidine kinase. The resulting radiolabeled thymidine monophosphate is then separated from the unreacted [γ-³²P]ATP and quantified.

-

Materials:

-

Cell or tissue extract containing thymidine kinase

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, ATP, and DTT)

-

[γ-³²P]ATP

-

Thymidine

-

DEAE-cellulose filter discs

-

Wash buffers (e.g., ammonium formate and ethanol)

-

Scintillation counter

-

-

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, [γ-³²P]ATP, and thymidine.

-

Enzyme Addition: Initiate the reaction by adding the cell or tissue extract. Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by spotting the mixture onto DEAE-cellulose filter discs.

-

Washing: Wash the filter discs extensively to remove unreacted [γ-³²P]ATP.

-

Quantification: Measure the radioactivity retained on the filter discs using a scintillation counter. The amount of radioactivity is proportional to the thymidine kinase activity.[1][37][38]

-

DNA Fiber Assay for DNA Replication Stress

This single-molecule technique allows for the visualization and measurement of DNA replication dynamics.

-

Principle: Cells are sequentially pulsed with two different halogenated thymidine analogs (e.g., CldU and IdU). The DNA is then extracted, stretched on a glass slide, and the incorporated analogs are detected using specific antibodies with different fluorescent labels. This allows for the analysis of replication fork progression, stalling, and origin firing.[6][29][32]

-

Materials:

-

Cell line of interest

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

-

Lysis buffer

-

Glass slides

-

Spreading buffer

-

Fixative (e.g., methanol:acetic acid)

-

HCl for DNA denaturation

-

Primary antibodies (anti-BrdU/CldU and anti-BrdU/IdU)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

-

-

Procedure:

-

Pulse Labeling: Sequentially incubate cells with CldU and then IdU for defined periods (e.g., 20-30 minutes each).

-

Cell Lysis and DNA Spreading: Harvest the cells, lyse them, and spread the DNA fibers onto glass slides.

-

Fixation and Denaturation: Fix the DNA fibers and denature the DNA with HCl.

-

Immunostaining: Block non-specific binding and incubate with primary antibodies against CldU and IdU, followed by incubation with corresponding fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Visualize the labeled DNA fibers using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks to determine replication fork speed, and analyze replication structures to assess origin firing and fork stalling.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of thymidine analogs is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Conclusion and Future Perspectives

Thymidine analogs remain a vital class of therapeutic agents in the fight against cancer and viral diseases. Their mechanisms of action, centered on the disruption of DNA synthesis, have proven to be highly effective. However, the emergence of drug resistance continues to be a major obstacle.

Future research will likely focus on the development of novel thymidine analogs with improved specificity, higher potency, and the ability to overcome existing resistance mechanisms. Strategies may include the design of analogs that are less susceptible to efflux pumps, have a higher affinity for mutant viral enzymes, or are activated by alternative cellular pathways. Furthermore, combination therapies that target different stages of DNA synthesis or repair pathways hold significant promise for enhancing the efficacy of thymidine analogs and combating drug resistance. The continued exploration of the intricate interplay between these analogs and cellular and viral machinery will undoubtedly pave the way for the next generation of antineoplastic and antiviral drugs.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Lonsurf (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Human Tousled like kinases are targeted by an ATM- and Chk1-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zidovudine resistance predicted by direct detection of mutations in DNA from HIV-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iasusa.org [iasusa.org]

- 17. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human Immunodeficiency Virus Types 1 and 2 Exhibit Comparable Sensitivities to Zidovudine and Other Nucleoside Analog Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 29. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Prevalence and incidence of resistance to zidovudine and other antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. medscape.com [medscape.com]

- 34. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. cda-amc.ca [cda-amc.ca]

- 36. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]

- 37. fn-test.com [fn-test.com]

- 38. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 3'-Amino-3'-deoxythymidine as a DNA Chain Terminator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxythymidine (3'-ADT), a nucleoside analog, functions as a potent DNA chain terminator, a mechanism central to its therapeutic potential. This technical guide provides an in-depth exploration of the core principles underlying the action of 3'-ADT. It details its mechanism of action, cellular metabolism, and the subsequent signaling cascades triggered by the termination of DNA synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of the critical pathways and workflows involved in its study.

Introduction

3'-Amino-3'-deoxythymidine is a synthetic thymidine analog characterized by the substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with an amino group. This structural modification is the cornerstone of its biological activity. Like other 2',3'-dideoxynucleosides, 3'-ADT acts as a prodrug that, upon intracellular phosphorylation, is converted into its active triphosphate form. This active metabolite serves as a competitive inhibitor of DNA polymerases and can be incorporated into a growing DNA strand. The absence of a 3'-hydroxyl group on the incorporated 3'-ADT molecule prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, leading to the irreversible cessation of DNA chain elongation. This mechanism of action makes 3'-ADT a molecule of significant interest in the development of antiviral and anticancer therapies. This guide will delve into the technical details of 3'-ADT's function as a DNA chain terminator, providing researchers with the necessary information to understand and further investigate its therapeutic applications.

Chemical and Physical Properties

3'-Amino-3'-deoxythymidine, also known as Amitivir, is a derivative of the naturally occurring nucleoside thymidine.

| Property | Value |

| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Molecular Formula | C₁₀H₁₅N₃O₄ |

| Molecular Weight | 241.25 g/mol |

| CAS Number | 52450-18-7 |

| Melting Point | 162 °C |

| Synonyms | 3'-Aminothymidine, AMT |

Mechanism of Action: DNA Chain Termination

The primary mechanism by which 3'-ADT exerts its biological effects is through the termination of DNA synthesis. This process can be broken down into several key steps:

-

Cellular Uptake and Phosphorylation: 3'-ADT, being a nucleoside analog, is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes sequential phosphorylation by cellular kinases to its monophosphate (3'-ADTMP), diphosphate (3'-ADTDP), and finally its active triphosphate (3'-ADTTP) form. Studies have shown that after administration of radiolabeled 3'-ADT to L1210 cells, the intracellular distribution consists of approximately 50% unchanged 3'-ADT, 20% as the monophosphate, 10% as the diphosphate, and 20% as the triphosphate derivative.[1]

-

Competitive Inhibition of DNA Polymerase: 3'-ADTTP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. The triphosphate form of 3'-ADT has been shown to be a competitive inhibitor against dTTP with a Ki of 3.3 µM for DNA polymerase-alpha, where the Km for dTTP was 8 µM.[1]

-

Incorporation and Chain Termination: During DNA replication, DNA polymerase can incorporate 3'-ADTTP into the growing DNA strand opposite an adenine base in the template strand. Once incorporated, the absence of a 3'-hydroxyl group on the 3'-amino-3'-deoxyribose sugar moiety prevents the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. This results in the immediate and irreversible termination of DNA chain elongation.

Quantitative Data

The inhibitory activity of 3'-Amino-3'-deoxythymidine and its parent compound, Zidovudine (AZT), has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| 3'-Amino-3'-deoxythymidine (AMT) | K-562 (Human erythroleukemia) | Hemoglobin Synthesis Inhibition | ~100 µM (for 50% inhibition of globin mRNA) | [2] |

| Zidovudine (AZT) | K-562 (Human erythroleukemia) | Hemoglobin Synthesis Inhibition | ~100 µM (for 50% inhibition of globin mRNA) | [2] |

| 3'-Amino-3'-deoxythymidine-5'-triphosphate | DNA Polymerase-alpha | Enzyme Inhibition (Ki) | 3.3 µM | [1] |

| Deoxythymidine-5'-triphosphate (dTTP) | DNA Polymerase-alpha | Enzyme Activity (Km) | 8 µM | [1] |

| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase-alpha | Enzyme Inhibition (Ki) | 9.6 µM | [3] |

Signaling Pathways Activated by DNA Chain Termination

The termination of DNA replication by agents like 3'-ADT constitutes a form of DNA damage that triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases responsible for orchestrating this response are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

ATR Pathway: Stalled replication forks, a direct consequence of chain termination, are potent activators of the ATR kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1). Activated Chk1 has multiple downstream targets, including the phosphorylation and inhibition of Cdc25 phosphatases, which are required for cell cycle progression. This leads to cell cycle arrest, providing time for the cell to attempt DNA repair.

-

ATM Pathway: While primarily activated by double-strand breaks, ATM can also be activated in response to replication stress. ATM phosphorylates a range of substrates, including the tumor suppressor protein p53 and the checkpoint kinase 2 (Chk2). Activation of p53 can lead to the transcriptional upregulation of p21, a cyclin-dependent kinase inhibitor that reinforces cell cycle arrest. If the DNA damage is extensive and irreparable, p53 can initiate the apoptotic cascade.

References

- 1. Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases | Semantic Scholar [semanticscholar.org]

- 2. Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Antiviral and Anticancer Therapy: A Technical Guide to the Discovery and Synthesis of 3'-Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of 3'-modified nucleosides marked a pivotal moment in the history of medicinal chemistry, providing the first effective treatments against devastating viral diseases like HIV/AIDS and offering new avenues for cancer chemotherapy. These synthetic analogs of natural nucleosides act as powerful chain terminators of DNA synthesis, a mechanism that has been artfully exploited to halt the replication of viruses and the proliferation of cancer cells. This in-depth technical guide delves into the core of 3'-modified nucleosides, tracing their discovery and the evolution of their synthesis. We will explore the foundational compounds that paved the way for a new era of therapeutics, detail the experimental protocols for their synthesis, and present a quantitative comparison of their biological activities.

A Historical Perspective: From Natural Analogs to Rational Drug Design

The story of 3'-modified nucleosides begins with the discovery of naturally occurring nucleoside analogs. A key early discovery was Cordycepin (3'-deoxyadenosine) , first isolated from the fungus Cordyceps militaris in 1950.[1] Its unique structure, lacking a hydroxyl group at the 3'-position of the ribose sugar, hinted at a potential to interfere with nucleic acid synthesis.

A significant leap in the field came with the rational design of antiviral nucleosides. In 1964, Jerome Horwitz synthesized 3'-azido-3'-deoxythymidine (AZT, Zidovudine) as a potential anticancer agent.[2] While it showed little efficacy against cancer, its true potential was realized two decades later when it was identified as a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. The approval of AZT in 1987 as the first drug to treat AIDS was a landmark achievement and spurred the development of a new class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).

Following the success of AZT, other 3'-modified nucleosides were developed, including:

-

Zalcitabine (ddC, 2',3'-dideoxycytidine): First synthesized in the 1960s by Jerome Horwitz, it was later developed as an anti-HIV agent and was the third antiretroviral drug approved by the FDA.[3][4]

-

Stavudine (d4T, 2',3'-didehydro-3'-deoxythymidine): This unsaturated nucleoside analog also emerged as a potent anti-HIV drug.[5][6]

These early NRTIs formed the cornerstone of combination antiretroviral therapy (cART), transforming HIV/AIDS from a fatal to a manageable chronic condition.

Mechanism of Action: Chain Termination of DNA Synthesis

The therapeutic efficacy of 3'-modified nucleosides lies in their ability to act as chain terminators during DNA synthesis. Their mechanism of action can be summarized in the following steps:

-

Cellular Uptake and Metabolic Activation: As prodrugs, 3'-modified nucleosides are transported into the host cell. Inside the cell, they are phosphorylated by cellular kinases in a stepwise manner to their active triphosphate form.[5] This metabolic activation is a critical prerequisite for their antiviral or anticancer activity.

-

Competitive Inhibition of DNA Polymerase/Reverse Transcriptase: The triphosphate form of the 3'-modified nucleoside mimics the structure of natural deoxynucleoside triphosphates (dNTPs). This allows them to compete with the natural substrates for the active site of DNA polymerases or, in the case of retroviruses like HIV, the reverse transcriptase.

-

Incorporation and Chain Termination: Once incorporated into the growing DNA chain, the absence of a 3'-hydroxyl group on the modified nucleoside prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts the elongation of the DNA chain, leading to premature termination of DNA synthesis.

This targeted disruption of DNA replication is particularly effective against rapidly replicating entities like viruses and cancer cells.

Metabolic activation and mechanism of action of 3'-modified nucleosides.

Synthesis of Key 3'-Modified Nucleosides

The chemical synthesis of 3'-modified nucleosides is a cornerstone of their development. The strategies often involve the modification of a pre-existing nucleoside or the coupling of a modified sugar with a nucleobase.

General Synthetic Workflow

The synthesis of 3'-modified nucleosides typically follows a multi-step process that involves protection of reactive functional groups, introduction of the desired modification at the 3'-position, and subsequent deprotection to yield the final product.

A generalized workflow for the synthesis of 3'-modified nucleosides.

Experimental Protocols

A common and efficient synthesis of AZT starts from thymidine. The key steps involve the formation of a 2,3'-anhydro intermediate followed by nucleophilic opening with an azide ion.[1]

Step 1: 5'-O-Protection and 2,3'-Anhydro Formation (One-Pot)

-

To a solution of thymidine in a suitable solvent (e.g., pyridine), a protecting group for the 5'-hydroxyl is introduced. A common choice is a benzoyl group using benzoyl chloride.

-

Following protection, a reagent such as diphenyl carbonate or triphenylphosphine and diethyl azodicarboxylate (DEAD) is added to facilitate the formation of the 2,3'-anhydrothymidine intermediate. This step proceeds with inversion of stereochemistry at the 3'-position.

Step 2: Azide Ring Opening

-

The 2,3'-anhydrothymidine intermediate is then treated with an azide source, such as lithium azide or sodium azide, in a polar aprotic solvent like dimethylformamide (DMF).

-

The azide ion attacks the 3'-position, opening the anhydro ring and introducing the azido group with another inversion of stereochemistry, thus restoring the original stereoconfiguration at C3'.

Step 3: 5'-O-Deprotection

-

The protecting group at the 5'-position is removed. For a benzoyl group, this is typically achieved by treatment with a base, such as sodium methoxide in methanol.

-

Purification by crystallization or chromatography yields 3'-azido-3'-deoxythymidine.

The synthesis of ddC can be achieved from cytidine through a deoxygenation process.

Step 1: Protection of Amino and Hydroxyl Groups

-

The exocyclic amino group of cytidine is typically protected, for example, as a benzoyl derivative.

-

The 5'- and 2'-hydroxyl groups are also protected, often with silyl ethers like tert-butyldimethylsilyl (TBDMS) groups.

Step 2: Deoxygenation of the 3'-Hydroxyl Group

-

The 3'-hydroxyl group is activated, for instance, by conversion to a thiocarbonyl derivative (e.g., a xanthate).

-

Radical deoxygenation of the xanthate using a radical initiator (like AIBN) and a reducing agent (such as tributyltin hydride) removes the 3'-hydroxyl group.

Step 3: Deprotection

-

The protecting groups on the amino and hydroxyl functions are removed under appropriate conditions (e.g., fluoride ion for silyl ethers and basic conditions for the benzoyl group) to yield Zalcitabine.[7]

Quantitative Biological Activity

The potency of 3'-modified nucleosides is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. These values represent the concentration of the drug required to inhibit viral replication or cancer cell growth by 50%.

Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of several key 3'-modified nucleosides. It is important to note that these values can vary depending on the cell line and the specific viral strain used in the assay.

| Compound | Common Name | 3'-Modification | Target Virus | Cell Line | IC50 (µM) | Reference |

| 3'-Azido-3'-deoxythymidine | Zidovudine (AZT) | -N₃ | HIV-1 | MT-4 | 0.003 - 0.015 | [8] |

| 2',3'-Dideoxycytidine | Zalcitabine (ddC) | -H | HIV-1 | MT-4 | 0.01 - 0.1 | [9] |

| 2',3'-Dideoxyinosine | Didanosine (ddI) | -H | HIV-1 | MT-4 | 1 - 10 | [10] |

| 2',3'-Didehydro-3'-deoxythymidine | Stavudine (d4T) | Double bond | HIV-1 | MT-4 | 0.009 - 0.05 | [11] |

| 3'-Deoxy-3'-fluorothymidine | Alovudine | -F | HIV-1 | MT-4 | ~0.004 | [12] |

Anticancer Activity

Several 3'-modified nucleosides have also demonstrated significant activity against various cancer cell lines.

| Compound | 3'-Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-Deoxyadenosine | Cordycepin | B16-BL6 (Melanoma) | 39 | [13] |

| 3'-Deoxyadenosine | Lewis Lung Carcinoma | 48 | [13] | |

| 3'-C-Ethynyluridine | EUrd | Breast Adenocarcinoma | ~0.035 | [1] |

| 3'-C-Ethynylcytidine | ECyd | Prostate Cancer | ~0.035 | [1] |

| 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine | 3'-deoxy-ara-C | CCRF-CEM (Leukemia) | 2 | [14] |

Structure-Activity Relationships (SAR)

The biological activity of 3'-modified nucleosides is highly dependent on their chemical structure. Key structure-activity relationships include:

-

The 3'-Modification: The nature of the substituent at the 3'-position is critical. Small, non-bulky groups that prevent 3'-hydroxyl functionality are generally preferred. The azido group in AZT and the hydrogen in ddC and ddI are prime examples.

-

The Nucleobase: The purine or pyrimidine base influences the compound's recognition by cellular kinases and viral polymerases. Modifications to the base can alter the activity spectrum and potency.

-

The Sugar Moiety: Modifications to other positions on the sugar ring, such as the introduction of fluorine or unsaturation, can impact the conformational preference of the nucleoside and its interaction with target enzymes.

Future Directions

Research in the field of 3'-modified nucleosides continues to evolve. Current efforts are focused on:

-

Overcoming Drug Resistance: The emergence of drug-resistant viral strains and cancer cells is a major challenge. The design of novel 3'-modified nucleosides that can evade resistance mechanisms is a key area of research.

-

Improving Pharmacokinetic Properties: Prodrug strategies are being developed to enhance the oral bioavailability, cellular uptake, and metabolic stability of 3'-modified nucleosides.

-

Broadening the Therapeutic Scope: The potential of 3'-modified nucleosides is being explored for the treatment of other viral infections, such as hepatitis B and C, as well as a wider range of cancers.

Conclusion

The discovery and development of 3'-modified nucleosides represent a triumph of medicinal chemistry. From their origins as natural product analogs to their rational design as potent antiviral and anticancer agents, these compounds have had a profound impact on human health. A deep understanding of their history, synthesis, mechanism of action, and structure-activity relationships is essential for the continued development of this important class of therapeutic agents. The ongoing research in this field holds the promise of delivering new and improved treatments for some of the world's most challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]

- 3. Zalcitabine - Wikipedia [en.wikipedia.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Induce Pathological Pain through Wnt5a-Mediated Neuroinflammation in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Zidovudine alone or in combination with didanosine or zalcitabine in HIV-infected patients with the acquired immunodeficiency syndrome or fewer than 200 CD4 cells per cubic millimeter. Investigators for the Terry Beirn Community Programs for Clinical Research on AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of zidovudine, didanosine, zalcitabine and no antiretroviral therapy in patients with advanced HIV disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for the Antibacterial Activity of Azidothymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidothymidine (AZT), a nucleoside analog reverse transcriptase inhibitor renowned for its anti-HIV activity, also exhibits potent bactericidal effects, particularly against members of the Enterobacteriaceae family. This technical guide delineates the molecular underpinnings of AZT's antibacterial action. The primary mechanism involves the intracellular phosphorylation of AZT to its triphosphate derivative, which subsequently acts as a DNA chain terminator by inhibiting bacterial DNA polymerases. This targeted disruption of DNA synthesis ultimately leads to bacterial cell death. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the involved molecular pathways and experimental workflows.

Mechanism of Action

The antibacterial activity of azidothymidine is a multi-step process initiated by its transport into the bacterial cell. Once inside, it undergoes a series of phosphorylation events to become its active form, azidothymidine triphosphate (AZT-TP).[1][2] This process is primarily mediated by bacterial thymidine kinase.[1][2][3]